Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al
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Overview
Description
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is a synthetic peptide composed of the amino acids tyrosine, valine, lysine, and aspartic acid, each in their DL-forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Val) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for DL-Lys and DL-Asp.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification systems.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with attached functional groups.
Scientific Research Applications
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al has diverse applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Mechanism of Action
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al exerts its effects primarily through the inhibition of caspase-1, an enzyme involved in the inflammatory response. By binding to the active site of caspase-1, the compound prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Acetyl Tetrapeptide-2: Known for its anti-aging properties and ability to stimulate collagen and elastin production.
Ac-Tyr-Val-Lys-Asp-aldehyde: Another caspase-1 inhibitor with similar applications in disease research.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is unique due to its specific sequence and DL-configuration, which may confer distinct biochemical properties and stability compared to its L-form counterparts. This configuration can influence its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C26H39N5O8 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36) |
InChI Key |
BAGHFYULXWTKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
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